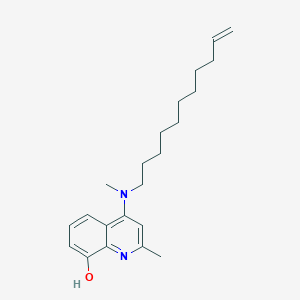

2-Methyl-4-(methyl(undec-10-en-1-yl)amino)quinolin-8-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Methyl-4-(methyl(undec-10-en-1-yl)amino)quinolin-8-ol is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core with a methyl group at the 2-position and a methyl(undec-10-en-1-yl)amino group at the 4-position, along with a hydroxyl group at the 8-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(methyl(undec-10-en-1-yl)amino)quinolin-8-ol typically involves multi-step organic reactions. One common approach is to start with the quinoline core and introduce the substituents through a series of reactions. For example, the methyl group can be introduced via Friedel-Crafts alkylation, while the methyl(undec-10-en-1-yl)amino group can be added through nucleophilic substitution reactions. The hydroxyl group at the 8-position can be introduced through oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(methyl(undec-10-en-1-yl)amino)quinolin-8-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group at the 8-position can be oxidized to form a quinone derivative.

Reduction: The compound can be reduced to modify the quinoline core or the substituents.

Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce various reduced forms of the compound. Substitution reactions can introduce new functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-Methyl-4-(methyl(undec-10-en-1-yl)amino)quinolin-8-ol has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

Medicine: Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties, making this compound of interest in drug discovery and development.

Industry: It can be used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(methyl(undec-10-en-1-yl)amino)quinolin-8-ol involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The compound may also inhibit enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific biological context and the presence of other interacting molecules.

Comparison with Similar Compounds

Similar Compounds

Quinoline: The parent compound with a simpler structure.

Chloroquine: A well-known antimalarial drug with a similar quinoline core.

Quinolin-8-ol: A simpler derivative with a hydroxyl group at the 8-position.

Uniqueness

2-Methyl-4-(methyl(undec-10-en-1-yl)amino)quinolin-8-ol is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the methyl(undec-10-en-1-yl)amino group at the 4-position and the hydroxyl group at the 8-position differentiates it from other quinoline derivatives, potentially leading to unique interactions and activities.

Biological Activity

2-Methyl-4-(methyl(undec-10-en-1-yl)amino)quinolin-8-ol, with the CAS number 57202-22-9, is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological activity, and relevant studies that highlight its pharmacological potential.

The molecular formula of this compound is C22H32N2O. The structure includes a quinoline core which is known for various biological activities due to its ability to interact with multiple biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of quinoline derivatives with undecenoic acid derivatives. The synthetic route often includes steps such as methylation and amidation, allowing for the introduction of the undec-10-enyl chain which is critical for enhancing the compound's biological activity.

Antioxidant Activity

Research has demonstrated that compounds derived from undecenoic acid exhibit significant antioxidant properties. For instance, lipoconjugates synthesized from undecenoic acid have shown effective radical scavenging activity in DPPH assays, indicating their potential in preventing oxidative stress-related diseases .

Cytotoxicity and Anticancer Activity

In vitro studies have assessed the cytotoxic effects of related compounds against various cancer cell lines. For example, derivatives of phenolic acids conjugated with undecenoic acid have shown promising anticancer activity. Specifically, compounds with IC50 values in the range of 10 to 13 µM against MCF7 (breast cancer), DU145 (prostate cancer), and MDA-MB-231 (triple-negative breast cancer) cell lines were reported. These values suggest a moderate to good potential for anticancer applications, although they are less potent than established chemotherapeutics like doxorubicin .

Antibacterial Activity

The antibacterial properties of quinoline derivatives are well-documented. Compounds similar to this compound have been tested against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives demonstrated MIC values as low as 3.12 µg/mL against Staphylococcus aureus, indicating their potential as antibacterial agents .

Case Studies

- Antioxidant Evaluation : A study synthesized five novel lipoconjugates from undecenoic acid and evaluated their antioxidant capacity using DPPH assays. The results indicated that some compounds exhibited excellent radical scavenging activity, supporting their use in formulations aimed at oxidative stress mitigation .

- Cytotoxicity Assessment : Another research project focused on evaluating the anticancer effects of phenolic lipid derivatives against various cancer cell lines. Among these, one derivative showed an IC50 value of 10.55 µM against MCF7 cells, highlighting its potential as a lead compound for further development in cancer therapy .

- Antibacterial Testing : A comprehensive study on quinoline derivatives revealed significant antibacterial activity against multiple strains of bacteria, including MRSA. The tested compounds exhibited MIC values ranging from 11 to 180 nM, demonstrating their effectiveness and potential as therapeutic agents against resistant bacterial strains .

Properties

CAS No. |

88484-71-3 |

|---|---|

Molecular Formula |

C22H32N2O |

Molecular Weight |

340.5 g/mol |

IUPAC Name |

2-methyl-4-[methyl(undec-10-enyl)amino]quinolin-8-ol |

InChI |

InChI=1S/C22H32N2O/c1-4-5-6-7-8-9-10-11-12-16-24(3)20-17-18(2)23-22-19(20)14-13-15-21(22)25/h4,13-15,17,25H,1,5-12,16H2,2-3H3 |

InChI Key |

DORJPMOBGODTEM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C=CC=C(C2=N1)O)N(C)CCCCCCCCCC=C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.